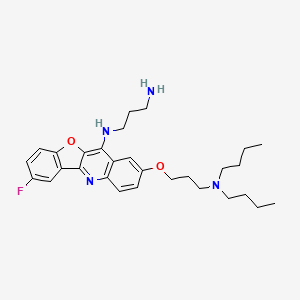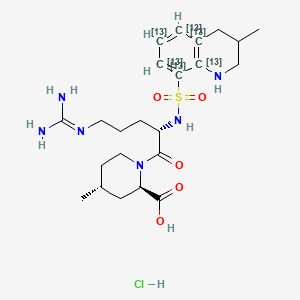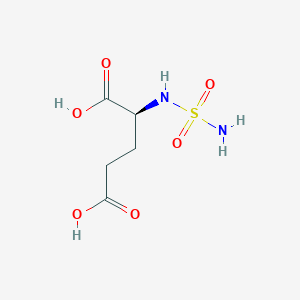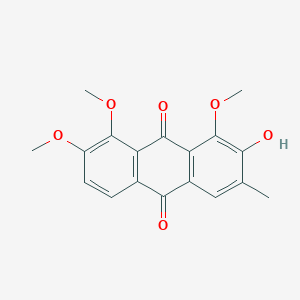
Anticancer agent 207
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anticancer agent 207, also known as compound 10b, is a potent anticancer compound that binds to the NRAS RNA G-quadruplex with a dissociation constant (K_D) value of 2.31 µM . This compound exhibits cytotoxicity and decreases the expression of the NRAS protein, showing significant antitumor activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 207 involves the design and synthesis of novel quindoline derivatives with fork-shaped side chains . The specific synthetic routes and reaction conditions are detailed in the research by Jia-Wei Sun et al., which includes the use of various reagents and catalysts to achieve the desired chemical structure .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, continuous flow synthesis has been demonstrated for the production of anticancer drugs . This method allows for the preparation of multigram quantities of anticancer drugs and their building blocks in a short time, making it a potential approach for the industrial production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Anticancer agent 207 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of ketones or aldehydes, while reduction may result in the formation of alcohols or amines.
Applications De Recherche Scientifique
Anticancer agent 207 has a wide range of scientific research applications, including:
Mécanisme D'action
Anticancer agent 207 exerts its effects by binding to the NRAS RNA G-quadruplex, which leads to the stabilization of this structure and the repression of oncogene NRAS translation . This results in decreased expression of the NRAS protein, which is crucial for the survival and proliferation of cancer cells . The molecular targets and pathways involved include the NRAS protein and its associated signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Anticancer agent 207 include other quindoline derivatives and nitrogen-containing heterocycles that exhibit anticancer activity . Examples include:
- Quinolone-based compounds
- Carbazole-based compounds
- Pyridine-based compounds
- Imidazole-based compounds
Uniqueness
This compound is unique due to its specific binding affinity to the NRAS RNA G-quadruplex and its potent cytotoxic effects on NRAS-mutant melanoma cells . This specificity and potency make it a promising candidate for further development as an anticancer therapeutic agent.
Propriétés
Formule moléculaire |
C29H39FN4O2 |
|---|---|
Poids moléculaire |
494.6 g/mol |
Nom IUPAC |
N'-[2-[3-(dibutylamino)propoxy]-7-fluoro-[1]benzofuro[3,2-b]quinolin-11-yl]propane-1,3-diamine |
InChI |
InChI=1S/C29H39FN4O2/c1-3-5-15-34(16-6-4-2)17-8-18-35-22-10-11-25-23(20-22)27(32-14-7-13-31)29-28(33-25)24-19-21(30)9-12-26(24)36-29/h9-12,19-20H,3-8,13-18,31H2,1-2H3,(H,32,33) |
Clé InChI |
SHODVUUAZDFBHN-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)CCCOC1=CC2=C(C=C1)N=C3C4=C(C=CC(=C4)F)OC3=C2NCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-(furan-2-ylmethyl)-8-(4-piperazin-1-ylphenyl)-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B12373770.png)
![(3S)-N-ethyl-3-[[9-ethyl-2-[[(2R,3S)-2-hydroxypentan-3-yl]amino]purin-6-yl]amino]pyrrolidine-1-sulfonamide](/img/structure/B12373785.png)
![tert-butyl 6-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-6-oxohexanoate](/img/structure/B12373786.png)



![tripotassium;(2E)-3-(4-carboxybutyl)-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-methyl-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B12373805.png)


